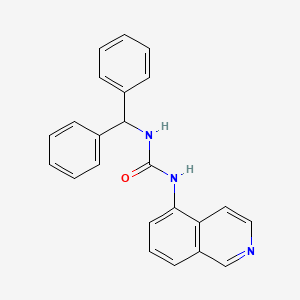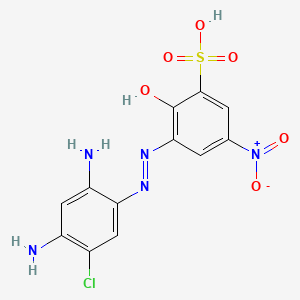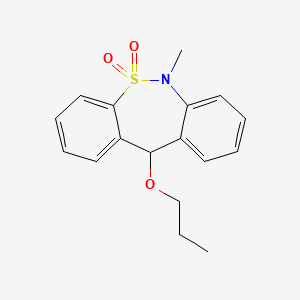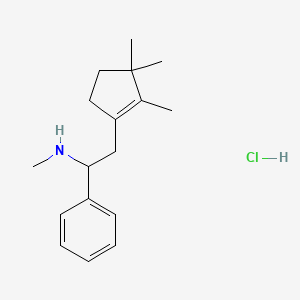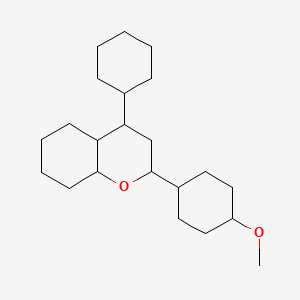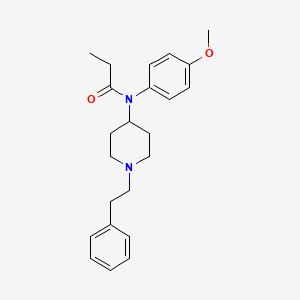
p-Methoxyfentanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Methoxyfentanyl: It is an analog of fentanyl, with similar effects but slightly lower potency
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyfentanyl involves several steps, starting from the appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with an appropriate amine to form the intermediate, which is then further reacted to produce this compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反応の分析
Types of Reactions: p-Methoxyfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
p-Methoxyfentanyl has several scientific research applications, including:
作用機序
p-Methoxyfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of the receptor and subsequent inhibition of pain signals. The molecular targets involved include the mu-opioid receptor, which is responsible for the analgesic effects of the compound .
類似化合物との比較
p-Methoxyfentanyl is similar to other fentanyl analogs, such as:
- 3-Methylbutyrfentanyl
- 4-Fluorobutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Benzylfentanyl
- Furanylfentanyl
- Homofentanyl
Uniqueness: this compound is unique due to its methoxy group at the para position, which slightly reduces its potency compared to fentanyl but still retains significant analgesic properties .
特性
CAS番号 |
1688-41-1 |
|---|---|
分子式 |
C23H30N2O2 |
分子量 |
366.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-23(26)25(20-9-11-22(27-2)12-10-20)21-14-17-24(18-15-21)16-13-19-7-5-4-6-8-19/h4-12,21H,3,13-18H2,1-2H3 |
InChIキー |
QKQAUPIOVFHVJI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


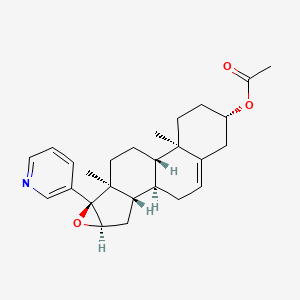
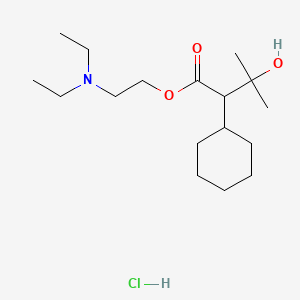


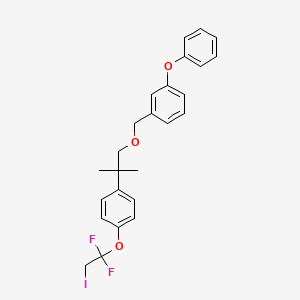

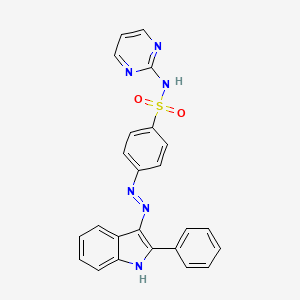
![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)
